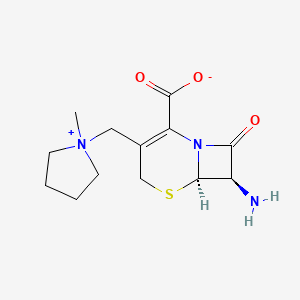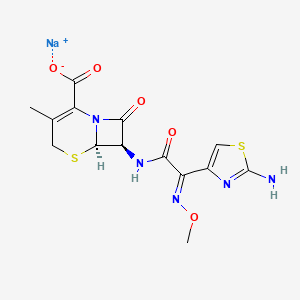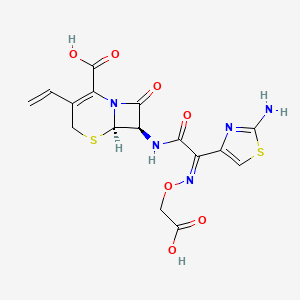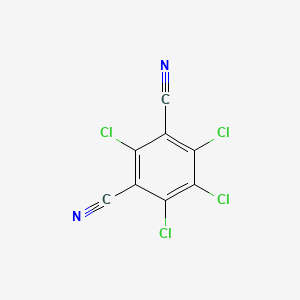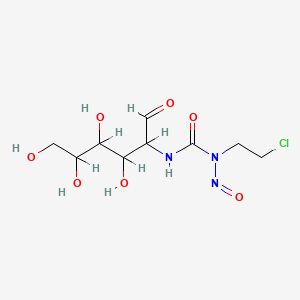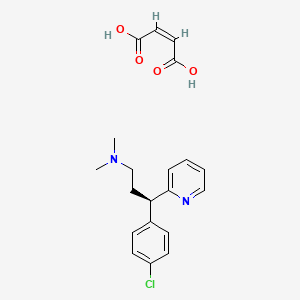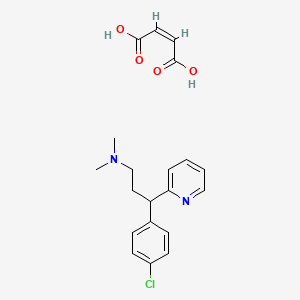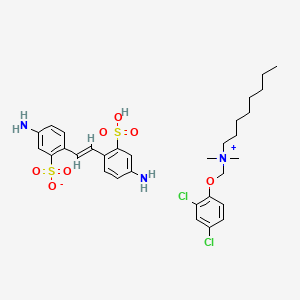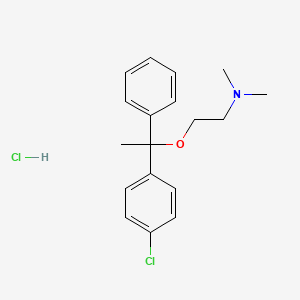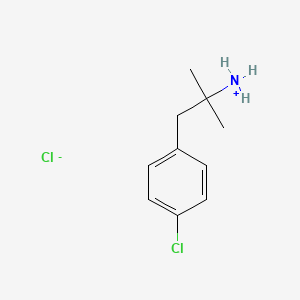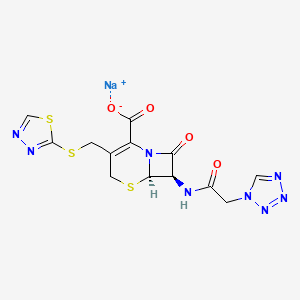
Ceftezole sodium
Vue d'ensemble
Description
La coelentérazine (sodium) est une luciférine largement connue, un substrat pour les réactions de bioluminescence dans divers organismes marins. C'est un composant clé de la technique d'imagerie de bioluminescence (BLI), qui est utilisée pour surveiller les processus biologiques in vitro et in vivo . La coelentérazine est utilisée par plusieurs espèces marines, notamment Renilla, Oplophorus, Periphylla, Gaussia et Metridia .
Applications De Recherche Scientifique
La coelentérazine sodique a un large éventail d'applications en recherche scientifique. En chimie, elle est utilisée comme substrat pour les réactions de bioluminescence afin d'étudier la cinétique enzymatique et d'autres processus biochimiques . En biologie, elle est utilisée en imagerie de bioluminescence pour surveiller les événements cellulaires et moléculaires dans les organismes vivants . En médecine, la coelentérazine sodique est utilisée dans les tests diagnostiques et les techniques d'imagerie pour détecter et surveiller les maladies . Dans l'industrie, elle est utilisée dans le développement de biosenseurs et d'autres outils analytiques .
Mécanisme d'action
Le mécanisme d'action de la coelentérazine sodique implique son oxydation par les enzymes luciférases, ce qui entraîne l'émission de lumière. Cette réaction de bioluminescence est très spécifique et sensible, ce qui en fait un outil précieux pour diverses applications . Les cibles moléculaires et les voies impliquées dans cette réaction comprennent l'interaction de la coelentérazine avec les enzymes luciférases, conduisant à la formation d'un intermédiaire à l'état excité qui émet de la lumière lorsqu'il revient à l'état fondamental .
Mécanisme D'action
The mechanism of action of coelenterazine sodium involves its oxidation by luciferase enzymes, resulting in the emission of light. This bioluminescence reaction is highly specific and sensitive, making it a valuable tool for various applications . The molecular targets and pathways involved in this reaction include the interaction of coelenterazine with luciferase enzymes, leading to the formation of an excited state intermediate that emits light upon returning to the ground state .
Activité Biologique
Ceftezole sodium has been shown to have a broad spectrum of activity against a wide range of bacteria. It is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Streptococcus, Enterococcus, and Pseudomonas species. This compound is also active against many anaerobic bacteria, including Bacteroides and Clostridium species.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antibacterial activity, this compound has also been shown to have anti-inflammatory, antifungal, and antineoplastic activity. It has also been shown to have immunomodulatory effects, meaning it can modulate the immune response to infection.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ceftezole sodium in laboratory experiments has several advantages. It is a safe and effective antibiotic that has been used in the treatment of a variety of infections. It is also a broad-spectrum antibiotic that is effective against a wide range of bacterial species. In addition, it is easily synthesized and can be used in both in vivo and in vitro laboratory settings. The main limitation of this compound is that it is rapidly metabolized and eliminated from the body, which can make it difficult to study its effects over a long period of time.
Orientations Futures
The use of ceftezole sodium in laboratory experiments has the potential to provide valuable insight into the effects of antibiotics on bacterial infections, inflammation, wound healing, and gene expression. In addition, further research could be done to study the effects of this compound on other bacterial species and its potential uses in the treatment of antibiotic-resistant infections. Further research could also be done to study the effects of this compound on the immune system and its potential immunomodulatory effects. Finally, further research could be done to study the pharmacokinetics and pharmacodynamics of this compound and its potential uses in the treatment of infections in a variety of populations.
Safety and Hazards
Ceftezole Sodium is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Analyse Biochimique
Biochemical Properties
Ceftezole Sodium binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division . The inactivation of PBPs by this compound interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. By binding to and inactivating PBPs, it weakens the bacterial cell wall, causing cell lysis . This disruption of the cell wall inhibits bacterial growth and division, effectively treating the bacterial infection .
Molecular Mechanism
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, this compound prevents the cross-linkage of peptidoglycan chains, an essential process for maintaining the strength and rigidity of the bacterial cell wall .
Subcellular Localization
Given its mechanism of action, it is likely to be found in proximity to the bacterial cell wall where it can bind to PBPs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la coelentérazine implique plusieurs étapes, notamment la formation du squelette imidazopyrazinone. Les modifications aux positions C-2, C-5, C-6 et C-8 de ce squelette sont cruciales pour améliorer les propriétés de bioluminescence . La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir les modifications souhaitées.
Méthodes de production industrielle : La production industrielle de coelentérazine sodique implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le procédé comprend la préparation d'intermédiaires, suivie de leur conversion en produit final par des réactions contrôlées et des étapes de purification .
Analyse Des Réactions Chimiques
Types de réactions : La coelentérazine sodique subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés de bioluminescence .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la coelentérazine sodique comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de réaction, telles que la température, le pH et le solvant, sont soigneusement contrôlées pour obtenir les modifications souhaitées .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la coelentérazine sodique sont ses dérivés, qui présentent des propriétés de bioluminescence améliorées. Ces dérivés sont utilisés dans diverses applications, notamment l'imagerie de bioluminescence et les essais .
Comparaison Avec Des Composés Similaires
La coelentérazine sodique est unique par rapport aux autres composés similaires en raison de son efficacité et de sa stabilité élevées en bioluminescence. Des composés similaires comprennent d'autres luciférines, telles que la luciférine de luciole et le DeepBlueC . Alors que la luciférine de luciole nécessite des cofacteurs tels que l'ATP et les ions magnésium, la coelentérazine sodique génère de la bioluminescence sans avoir besoin de cofacteurs supplémentaires . DeepBlueC, un autre dérivé de la coelentérazine, est connu pour son émission décalée vers le bleu, mais la coelentérazine sodique reste un choix privilégié en raison de ses applications plus larges et de sa stabilité plus élevée .
Propriétés
| { "Design of the Synthesis Pathway": "Ceftezole sodium can be synthesized by a multistep process starting from 7-aminocephalosporanic acid.", "Starting Materials": [ "7-aminocephalosporanic acid", "sodium hydroxide", "chloroacetyl chloride", "2-mercaptopyridine", "sodium methoxide", "2-mercaptoethanol", "sodium bicarbonate", "sodium chloride", "water", "methanol" ], "Reaction": [ "7-aminocephalosporanic acid is reacted with chloroacetyl chloride in the presence of sodium hydroxide to form 7-(chloroacetamido)cephalosporanic acid.", "7-(chloroacetamido)cephalosporanic acid is then reacted with 2-mercaptopyridine in the presence of sodium methoxide to form ceftezole.", "Ceftezole is then converted to its sodium salt form by reacting it with sodium bicarbonate.", "Finally, the sodium salt of ceftezole is purified by crystallization using a mixture of water and methanol as the solvent." ] } | |
| 41136-22-5 | |
Formule moléculaire |
C13H12N8NaO4S3 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
sodium;(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/t8-,11-;/m1./s1 |
Clé InChI |
LULDFGMJOLSEIH-JHQAJZDGSA-N |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |
Apparence |
Solid powder |
| 41136-22-5 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
26973-24-0 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ceftezol ceftezol, sodium salt ceftezole ceftezole sodium Celoslin demethylcefazolin Falomesin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ceftezole Sodium?
A: this compound is a β-lactam antibiotic that exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final cross-linking steps of peptidoglycan synthesis. [, , , , ] This disruption of the cell wall integrity leads to bacterial cell death.
Q2: Against which bacteria is this compound most effective?
A: this compound exhibits high susceptibility against a broad spectrum of Gram-positive and Gram-negative bacteria. [, , , , ] Clinical studies have demonstrated its efficacy in treating acute bacterial infections, particularly those affecting the respiratory and urinary tracts. [, , , ] It has shown good activity against Methicillin-sensitive Staphylococcus aureus (MSSA), with lower Minimum Inhibitory Concentrations (MICs) compared to other cephalosporins like Cefazolin, Cefalexin, Cefuroxime, and Ceftazidime. []
Q3: Are there any reported cases of bacterial resistance to this compound?
A: While this compound demonstrates stability against β-lactamases, [] resistance mechanisms can still develop. Further research is crucial to monitor and understand the emergence of potential resistance patterns.
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C16H15N6NaO5S2. The molecular weight is 454.45 g/mol. [, , ]
Q5: What are the different crystal forms of this compound and how do they differ?
A: this compound commonly exists as a monohydrate crystal, which can adopt two distinct forms: type I and type II. These forms exhibit differences in their X-ray diffraction patterns and thermal stability. [] For instance, type I crystals lose water molecules at a lower temperature range (35-117 °C) compared to type II crystals (110-160 °C). [] Type I crystals have been identified as more stable. []
Q6: Has research explored improving the physicochemical properties of this compound?
A: Yes, novel crystallization methods utilizing ultrasound crystallographic orientation combined with gradient cooling solvent crystallization have been developed. [] These methods aim to enhance the hygroscopicity, purity, and particle size distribution of this compound, ultimately improving the stability and safety of pharmaceutical formulations. []
Q7: Have any strategies been developed to improve the formulation of this compound?
A: Researchers have explored incorporating this compound into Chitosan microspheres using a suspension crosslinking method. [] This approach aims to achieve controlled drug release and potentially enhance its therapeutic efficacy. []
Q8: What analytical techniques are commonly employed for the determination of this compound?
A8: Various analytical methods have been developed and validated for the accurate quantification of this compound in pharmaceutical formulations and biological samples. These include:
Q9: How are the analytical methods for this compound validated?
A9: The validation of analytical methods for this compound involves assessing key parameters including:
Q10: Are there established quality control measures for this compound?
A10: Yes, stringent quality control measures are essential throughout the development, manufacturing, and distribution of this compound to ensure its consistency, safety, and efficacy. These measures may include:
Q11: What are the clinical applications of this compound?
A: this compound is primarily used for the treatment of acute bacterial infections. [, , , ] Its clinical efficacy has been demonstrated in managing respiratory and urinary tract infections. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



